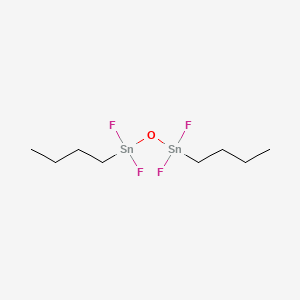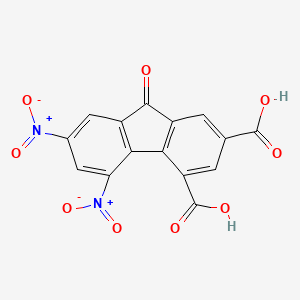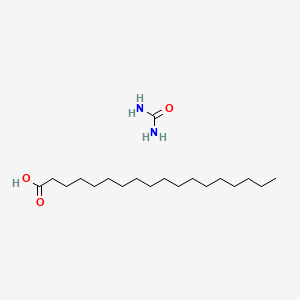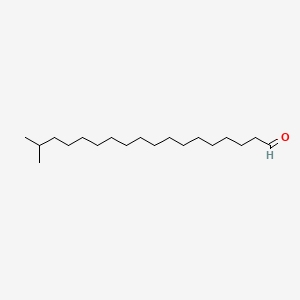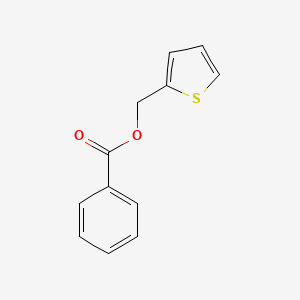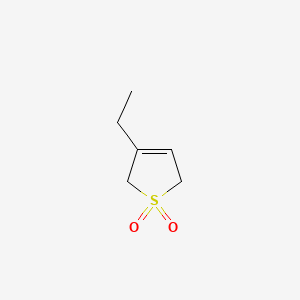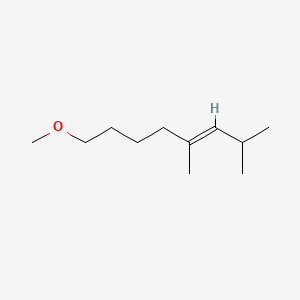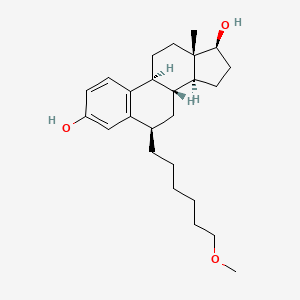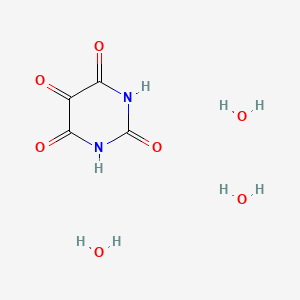
2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate is a heterocyclic compound with the molecular formula C4H10N2O8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate typically involves the reaction of barbituric acid with various reagents under controlled conditions. One common method includes the reaction of barbituric acid with primary amines, 1,1-bis-(methylthio)-2-nitroethene, and ninhydrin in ethanol media. This reaction is known for its good yields and mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.
Wissenschaftliche Forschungsanwendungen
2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole-containing compounds: These compounds share similar heterocyclic structures and have diverse applications in pharmaceuticals and agrochemicals.
Imidazole-containing compounds: Known for their broad range of biological activities, imidazole derivatives are used in various therapeutic applications.
Uniqueness: 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate is unique due to its specific chemical structure and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its ability to form stable complexes with various biological molecules makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
75870-79-0 |
|---|---|
Molekularformel |
C4H8N2O7 |
Molekulargewicht |
196.12 g/mol |
IUPAC-Name |
1,3-diazinane-2,4,5,6-tetrone;trihydrate |
InChI |
InChI=1S/C4H2N2O4.3H2O/c7-1-2(8)5-4(10)6-3(1)9;;;/h(H2,5,6,8,9,10);3*1H2 |
InChI-Schlüssel |
ZLHUORLMEXVDBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


